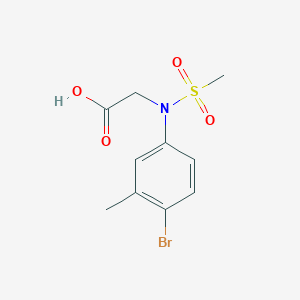
N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C10H12BrNO4S, includes a bromine atom, which may significantly influence its biological properties compared to similar compounds.
Structural Characteristics
The presence of the bromine atom and the methylsulfonyl group attached to a glycine backbone provides this compound with distinctive chemical properties. The bromine substitution can alter the electronic characteristics of the molecule, potentially enhancing its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, related sulfonylglycines have been evaluated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest significant bactericidal effects, indicating that this compound may also possess similar antimicrobial properties .
| Compound Name | MIC (μM) | Bactericidal Activity |
|---|---|---|
| This compound | TBD | TBD |
| N-(3-Methylphenyl)-N-(methylsulfonyl)glycine | 25.9 | Yes |
| N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)glycine | 12.9 | Yes |
Anti-inflammatory Potential
The anti-inflammatory activity of sulfonamide derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, including the inhibition of NF-κB activation, which is crucial in the inflammatory response. The structural modifications in this compound may enhance its ability to inhibit pro-inflammatory cytokines and other mediators .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Binding to Specific Receptors : The compound may interact with various receptors and enzymes, influencing their activity.
- Modulation of Signaling Pathways : By affecting key signaling cascades such as NF-κB and MAPK pathways, it could exert anti-inflammatory effects.
Case Studies
- In Vitro Studies : Laboratory experiments have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest. For example, derivatives that share structural similarities with this compound have demonstrated effective inhibition of tumor growth in xenograft models .
- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of related compounds in inflammatory diseases and infections. Results indicated significant reductions in inflammation markers and improved survival rates when treated with these agents .
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSJYZXOZXEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













